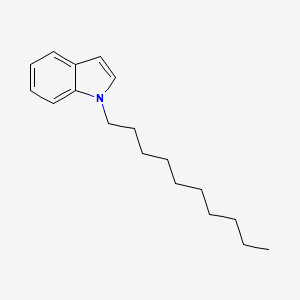

1H-Indole, 1-decyl-

Description

1H-Indole, 1-decyl- is an N-alkylated indole derivative where a decyl (C₁₀H₂₁) chain is attached to the nitrogen atom of the indole core (C₈H₆N). This substitution significantly alters its physicochemical properties compared to unsubstituted indole. For example:

Properties

CAS No. |

163806-31-3 |

|---|---|

Molecular Formula |

C18H27N |

Molecular Weight |

257.4 g/mol |

IUPAC Name |

1-decylindole |

InChI |

InChI=1S/C18H27N/c1-2-3-4-5-6-7-8-11-15-19-16-14-17-12-9-10-13-18(17)19/h9-10,12-14,16H,2-8,11,15H2,1H3 |

InChI Key |

RAOWSRKEACYRLX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCN1C=CC2=CC=CC=C21 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indole, 1-decyl- can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring . For the decyl substitution, a decyl halide can be used in a nucleophilic substitution reaction with the indole nitrogen .

Industrial Production Methods: Industrial production of 1H-Indole, 1-decyl- often involves large-scale Fischer indole synthesis followed by alkylation with decyl halides. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperatures .

Chemical Reactions Analysis

Types of Reactions: 1H-Indole, 1-decyl- undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form indole-2,3-diones.

Reduction: Reduction reactions can convert it to indoline derivatives.

Substitution: Electrophilic substitution reactions are common, especially at the C3 position of the indole ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) in hydrogenation reactions.

Substitution: Lewis acids like aluminum chloride (AlCl3) for Friedel-Crafts alkylation.

Major Products:

Oxidation: Indole-2,3-diones.

Reduction: Indoline derivatives.

Substitution: Various substituted indoles depending on the electrophile used.

Scientific Research Applications

1H-Indole, 1-decyl- has numerous applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its role in cell signaling and as a potential therapeutic agent.

Medicine: Investigated for its anti-cancer, anti-inflammatory, and antimicrobial properties.

Industry: Used in the production of dyes, fragrances, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1H-Indole, 1-decyl- involves its interaction with various molecular targets. It can bind to receptors and enzymes, modulating their activity. For example, it may interact with serotonin receptors, influencing neurotransmission. The decyl group enhances its ability to penetrate cell membranes, increasing its bioavailability .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key differences between 1-decyl-1H-indole and related N-alkyl/aryl indoles:

Structural and Functional Insights:

- Chain Length Effects: Longer alkyl chains (e.g., decyl) increase hydrophobicity and reduce water solubility, making these compounds suitable for non-polar solvents or lipid-based formulations. For instance, 1-decyl-3-methylimidazolium ionic liquids exhibit stable liquid-vapor equilibria, suggesting similar thermal resilience for 1-decyl-1H-indole derivatives . Shorter chains (methyl, ethyl) enhance volatility and bioavailability, as seen in 1-methylindole’s role in antitumor agents .

Biological Activity :

- N-alkyl indoles with shorter chains (e.g., 3-[(4-substituted piperazin-1-yl)methyl]-1H-indole) show cytotoxicity (IC₅₀ < 10 μM) against cancer cell lines .

- Polar substituents like phenylsulfonyl improve binding to enzymes (e.g., 5-HT₆ receptors), whereas bulky decyl groups may hinder target engagement .

Synthetic Challenges :

- Alkylation with long chains (≥C₁₀) may require optimized conditions (e.g., elevated temperatures or polar aprotic solvents) to overcome steric hindrance, as demonstrated in the synthesis of 1-(prop-2-in-1-yl)-1H-indole .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.